

In-Depth Technical Guide: 3-(3-Hydroxy-propylamino)-propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Hydroxy-propylamino)-propan-1-ol

Cat. No.: B088887

[Get Quote](#)

Chemical Identity and CAS Number: 14002-33-6

This technical guide provides a comprehensive overview of **3-(3-Hydroxy-propylamino)-propan-1-ol**, also known as 3,3'-Iminobis(1-propanol) or Bis(3-hydroxypropyl)amine. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

Chemical and Physical Properties

3,3'-Iminobis(1-propanol) is a di-secondary amine and a diol, making it a versatile intermediate in various chemical syntheses. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO ₂	[1]
Molecular Weight	133.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	268.9 °C at 760 mmHg	[1]
Density	1.013 g/cm ³	[1]
CAS Number	14002-33-6	[1]
Synonyms	3,3'-Iminobis(1-propanol), Bis(3-hydroxypropyl)amine, Dipropanolamine	[1] [2]

Synthesis of 3,3'-Iminobis(1-propanol)

A common method for the synthesis of 3,3'-Iminobis(1-propanol) involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol.

Experimental Protocol: Synthesis

Materials:

- 3-Amino-1-propanol
- 3-Chloro-1-propanol
- Potassium hydroxide
- Water
- Dry acetone
- Anhydrous magnesium sulfate

Procedure:

- A mixture of 3-amino-1-propanol and 3-chloro-1-propanol in water is refluxed.
- After the reaction is complete, potassium hydroxide is added to the mixture.
- All water is removed by evaporation, resulting in a viscous oil containing potassium chloride.
- The solid potassium chloride is separated by filtration, and the filter cake is washed with dry acetone.
- The combined organic phases are dried with anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude product as a dark brown oil.

Experimental Protocol: Purification

The crude 3,3'-Iminobis(1-propanol) is purified by vacuum distillation to obtain a colorless or pale yellow liquid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of the parent compound, 3-amino-1-propanol, shows a broad O-H stretching vibration band from approximately 3200 to 3600 cm^{-1} , characteristic of hydrogen-bonded hydroxyl groups. C-H stretching vibrations are observed around 2850-2960 cm^{-1} . The presence of the primary amine is indicated by characteristic N-H stretching and bending vibrations.^{[3][4]} For 3,3'-Iminobis(1-propanol), the spectrum would be expected to show the continued presence of the broad O-H stretch and C-H stretches, with the secondary amine showing a less intense N-H stretch compared to a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of 3-amino-1-propanol in CDCl_3 typically shows signals corresponding to the protons on the carbon backbone and the hydroxyl and amino protons. ^[5] For 3,3'-Iminobis(1-propanol), the spectrum would be more complex due to the two propyl chains.

- ^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Safety and Handling

3,3'-Iminobis(1-propanol) and its precursors should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information

- Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.[\[6\]](#)
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.[\[6\]](#)

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[\[6\]](#)
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[\[6\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[\[6\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[2\]](#)

Applications in Research and Development

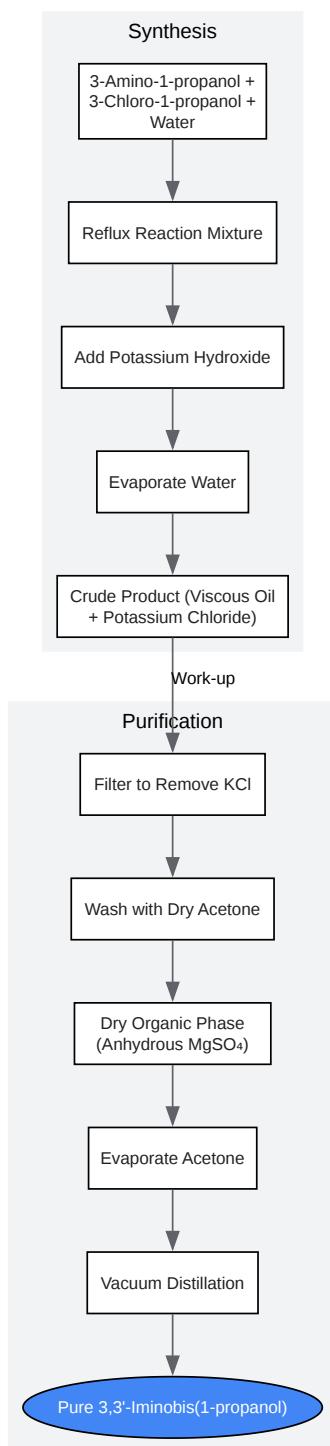
3,3'-Iminobis(1-propanol) serves as a valuable building block in organic synthesis and materials science.

Pharmaceutical and Agrochemical Synthesis

The amine and hydroxyl functionalities of 3,3'-Iminobis(1-propanol) make it a useful intermediate in the synthesis of more complex molecules with potential biological activity.

Polyamines, in general, are crucial in the development of pharmaceuticals and agrochemicals.

[7][8]


Polymer and Materials Science

This compound can be used as a precursor in the synthesis of specialty polymers and functional materials. For instance, it can be a building block for polyamines and can be used in the creation of corrosion inhibitors and emulsifiers.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

Synthesis and Purification of 3,3'-Iminobis(1-propanol)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 3,3'-Iminobis(1-propanol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinfo.com [nbinfo.com]
- 8. bocsci.com [bocsci.com]
- 9. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(3-Hydroxy-propylamino)-propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088887#3-3-hydroxy-propylamino-propan-1-ol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com